
7-Isopropylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropylazepan-2-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the azepanone ring. Azepanones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylazepan-2-one typically involves the ring-expansion reaction of a cyclohexanone derivative. One common method is the hydroxyalkyl azide mediated ring-expansion reaction. This process starts with the preparation of a chiral 1-phenyl-3-azidopropanol from a halide precursor, which is then reacted with the ketone using boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter .
Industrial Production Methods: Industrial production of this compound may involve large-scale ring-expansion reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Isopropylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azepanone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Isopropylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-Isopropylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Azepan-2-one: A closely related compound with similar structural features but without the isopropyl group.
5-tert-Butylazepan-2-one: Another azepanone derivative with a tert-butyl group instead of an isopropyl group.
Uniqueness: 7-Isopropylazepan-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
102539-72-0 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
7-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-5-3-4-6-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
BKJOSQCBZBMZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


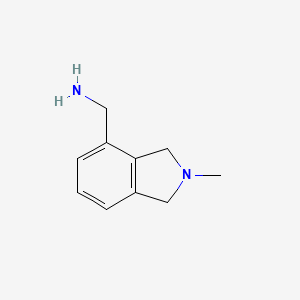
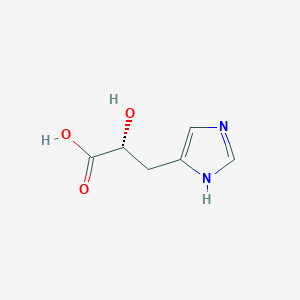
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)
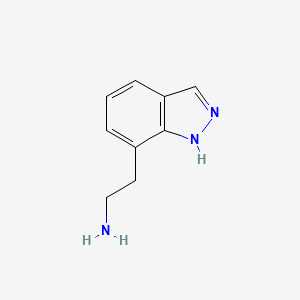
![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)

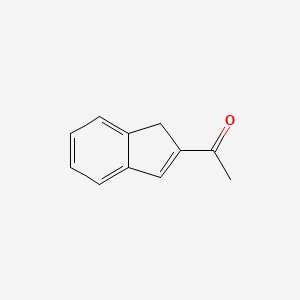
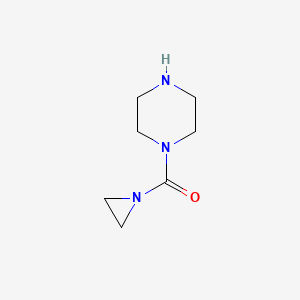

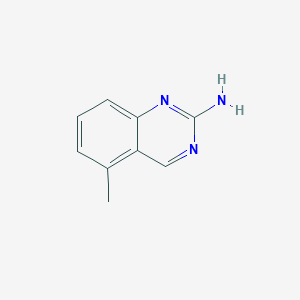

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)
